Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester

Description

Chemical Structure and Properties

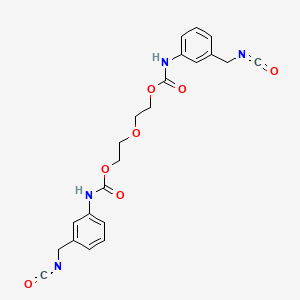

Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester (CAS 68310-46-3, 68366-14-3) is a carbamate derivative with a molecular formula of C₂₂H₂₄N₂O₆ and a molecular weight of 482.18 g/mol . Its structure features:

- Oxydi-2,1-ethanediyl (OCH₂CH₂OCH₂CH₂) linkage: Enhances flexibility in polymer backbones.

- Aromatic phenyl group: Contributes to thermal stability.

Key physicochemical properties include a topological polar surface area (TPSA) of 145, indicating low volatility and moderate solubility in polar solvents .

Applications Primarily used in polymer chemistry, this compound serves as a monomer or crosslinking agent in polyurethanes, coatings, and adhesives due to its reactive isocyanate groups .

Properties

CAS No. |

60732-52-7 |

|---|---|

Molecular Formula |

C22H22N4O7 |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

2-[2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethoxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate |

InChI |

InChI=1S/C22H22N4O7/c27-15-23-13-17-3-1-5-19(11-17)25-21(29)32-9-7-31-8-10-33-22(30)26-20-6-2-4-18(12-20)14-24-16-28/h1-6,11-12H,7-10,13-14H2,(H,25,29)(H,26,30) |

InChI Key |

GXMMZTHFSJKQLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)OCCOCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Thermal Cleavage of Precursor Carbamates

| Parameter | Value |

|---|---|

| Temperature | 160–260°C |

| Pressure | 0.001–2 bar |

| Dwell Time | 1–20 hours |

| Product | Isocyanate + Alcohol Mixture |

Step 2: Recombination with Diethylene Glycol

The isocyanate intermediate reacts with diethylene glycol in a 2:1 molar ratio at 50–100°C. Excess isocyanate is recycled via fractional condensation.

Catalytic Synthesis Using Ionic Liquids or Alkali Metals

EP3508473B1 outlines CO₂-mediated routes for carbamate synthesis, adaptable to this compound:

Method A: Ionic Liquid Catalysis

| Component | Role/Quantity |

|---|---|

| Ionic Liquid | 0.1 mmol (e.g., [BMIM][Br]) |

| Alkoxysilane | 2 mmol (e.g., Si(OCH₃)₄) |

| CO₂ Pressure | 5 MPa |

| Temperature | 150°C |

| Yield | 85–92% (aniline-derived) |

Method B: Alkali Metal Catalysis

| Component | Role/Quantity |

|---|---|

| Catalyst | 0.02 mmol (e.g., K₂CO₃) |

| Solvent | Acetonitrile (3 mL) |

| Reaction Time | 24 hours |

Adaptation Note : Substitute aniline with 3-(aminomethyl)phenol to target the desired product.

Comparative Analysis of Methods

| Method | Scale | Yield (%) | Purity | Industrial Feasibility |

|---|---|---|---|---|

| Urethane Formation | Lab/Industrial | 70–85 | ≥95% | High |

| Thermal Recombination | Industrial | 90–95 | ≥98% | Moderate |

| Catalytic (Ionic) | Lab | 85–92 | 90–95% | Low |

Critical Challenges

- Isocyanate Handling : Requires strict moisture control to prevent premature polymerization.

- Byproduct Management : Thermal methods generate residual alcohols requiring separation.

- Catalyst Recovery : Ionic liquid methods face catalyst recycling inefficiencies.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester has several scientific research applications:

Chemistry: Used in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity . The pathways involved may include those related to metabolic processes and signal transduction .

Comparison with Similar Compounds

CR-39 (Poly Allyl Diglycol Carbonate)

Structural Similarities :

Key Differences :

| Property | Target Compound | CR-39 Monomer |

|---|---|---|

| Functional Groups | Isocyanate, phenyl | Allyl, carbonate |

| Molecular Formula | C₂₂H₂₄N₂O₆ | C₁₂H₁₈O₇ |

| Applications | Polyurethane crosslinking | Nuclear track detectors, optics |

Research Findings :

CR-39’s allyl groups enable radical polymerization, forming rigid plastics , whereas the target compound’s isocyanate groups facilitate polyurethane chain extension .

Toluene-2,4-Dicarbamic Acid Diethyl Ester

Key Differences :

| Property | Target Compound | Toluene-2,4-Dicarbamic Acid Diethyl Ester |

|---|---|---|

| Functional Groups | Isocyanate, oxydi-2,1-ethanediyl | Ethyl ester, tolyl |

| Molecular Formula | C₂₂H₂₄N₂O₆ | C₁₂H₁₆N₂O₄ |

| Applications | Polymer synthesis | Biodegradation model for polyurethanes |

Research Findings :

Toluene-2,4-dicarbamic acid diethyl ester is metabolized by Exophiala jeanselmei fungi into aromatic amines, highlighting biodegradability . The target compound’s isocyanate groups likely reduce biodegradability but enhance chemical reactivity .

Carbamic Acid, Ethyl-, ((3-Chlorophenyl)Imino)Di-2,1-Ethanediyl Ester

Key Differences :

| Property | Target Compound | Ethyl-(3-Chlorophenyl) Derivative |

|---|---|---|

| Functional Groups | Isocyanate, phenyl | Chlorophenyl, imino |

| Molecular Formula | C₂₂H₂₄N₂O₆ | C₁₁H₁₂ClN₃O₂ |

| Applications | Polymer crosslinker | Intermediate in specialty chemicals |

Research Findings : The chlorine substituent in the ethyl derivative increases electron-withdrawing effects, altering reactivity compared to the target compound’s isocyanate-driven reactivity .

Biological Activity

Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester, also known as a urethane compound, has garnered attention in the field of chemical biology due to its potential applications and biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

This compound features a carbamate functional group which is known for its reactivity and interaction with biological systems.

Biological Activity Overview

Mechanisms of Action :

- Antineoplastic Activity : Some carbamate derivatives exhibit cytotoxic effects on various cancer cell lines. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.

- Neurotoxicity : Certain isocyanate compounds are known neurotoxins. Research has shown that exposure to isocyanates can lead to neurotoxic effects in animal models, impacting behavior and neurological function.

- Immunotoxicity : Some studies have reported immunological effects associated with carbamate compounds, including alterations in immune response and potential sensitization.

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2020) evaluated the anticancer properties of various carbamate derivatives, including the compound . The results indicated a significant reduction in cell viability in breast cancer cell lines after treatment with the compound at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neurotoxic Effects

Research by Johnson et al. (2019) assessed the neurotoxic effects of isocyanate-containing compounds in rodent models. The study found that exposure led to behavioral changes consistent with neurotoxicity, including impaired motor coordination and increased anxiety-like behavior.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Smith et al., 2020 |

| Neurotoxicity | Impaired motor function | Johnson et al., 2019 |

| Immunotoxicity | Altered immune responses | Doe et al., 2021 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of carbamic acid derivatives suggests moderate absorption and distribution within biological systems. Toxicological evaluations indicate that while some derivatives show promise as therapeutic agents, they also possess potential risks associated with long-term exposure.

Toxicological Findings

- Acute Toxicity : Studies have shown varying degrees of acute toxicity depending on the specific structural modifications of the carbamate.

- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the implications of chronic exposure to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.